Cas no 88461-17-0 (O-(2-methylprop-2-en-1-yl)hydroxylamine)

O-(2-methylprop-2-en-1-yl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- Hydroxylamine, O-(2-methyl-2-propenyl)-
- O-(2-methylprop-2-enyl)hydroxylamine
- O-(2-Methyl-allyl)-hydroxylamine
- O-(2-methylprop-2-en-1-yl)hydroxylamine
- A1-29479
- AKOS017405239
- EN300-262037
- O-(2-methylallyl)hydroxylamine
- DTXSID40500473
- SB39353
- 88461-17-0
-
- MDL: MFCD21645803
- インチ: InChI=1S/C4H9NO/c1-4(2)3-6-5/h1,3,5H2,2H3
- InChIKey: MMHDYJNACBDJRZ-UHFFFAOYSA-N
- ほほえんだ: CC(=C)CON
計算された属性
- せいみつぶんしりょう: 87.068413911g/mol
- どういたいしつりょう: 87.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 51.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 35.2Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 137.6±19.0 °C at 760 mmHg
- フラッシュポイント: 42.6±15.2 °C
- じょうきあつ: 7.0±0.3 mmHg at 25°C
O-(2-methylprop-2-en-1-yl)hydroxylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
O-(2-methylprop-2-en-1-yl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262037-2.5g |
O-(2-methylprop-2-en-1-yl)hydroxylamine |
88461-17-0 | 95% | 2.5g |
$548.0 | 2024-06-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1384-500mg |
O-(2-Methyl-allyl)-hydroxylamine |
88461-17-0 | 97% | 500mg |
1908.1CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1004974-1g |
O-(2-Methyl-allyl)-hydroxylamine |
88461-17-0 | 95% | 1g |
$455 | 2024-07-28 | |
Enamine | EN300-262037-0.25g |
O-(2-methylprop-2-en-1-yl)hydroxylamine |
88461-17-0 | 95% | 0.25g |
$222.0 | 2024-06-18 | |
Enamine | EN300-262037-0.5g |
O-(2-methylprop-2-en-1-yl)hydroxylamine |
88461-17-0 | 95% | 0.5g |
$231.0 | 2024-06-18 | |
Enamine | EN300-262037-1.0g |
O-(2-methylprop-2-en-1-yl)hydroxylamine |
88461-17-0 | 95% | 1.0g |
$240.0 | 2024-06-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1384-5g |
O-(2-Methyl-allyl)-hydroxylamine |
88461-17-0 | 97% | 5g |
9752.49CNY | 2021-05-08 | |
Enamine | EN300-262037-5g |
O-(2-methylprop-2-en-1-yl)hydroxylamine |
88461-17-0 | 5g |
$1060.0 | 2023-09-14 | ||
Enamine | EN300-262037-10g |
O-(2-methylprop-2-en-1-yl)hydroxylamine |
88461-17-0 | 10g |
$2085.0 | 2023-09-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1384-1g |
O-(2-Methyl-allyl)-hydroxylamine |
88461-17-0 | 97% | 1g |
¥3480.09 | 2025-01-21 |
O-(2-methylprop-2-en-1-yl)hydroxylamine 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
O-(2-methylprop-2-en-1-yl)hydroxylamineに関する追加情報
Research Brief on O-(2-methylprop-2-en-1-yl)hydroxylamine (CAS: 88461-17-0) and Its Applications in Chemical Biology and Pharmaceutical Research
O-(2-methylprop-2-en-1-yl)hydroxylamine (CAS: 88461-17-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique hydroxylamine derivative structure, plays a crucial role in the synthesis of bioactive molecules and serves as a versatile building block in medicinal chemistry. Recent studies have explored its potential in drug discovery, bioconjugation, and the development of novel therapeutic agents.
The primary objective of recent research involving O-(2-methylprop-2-en-1-yl)hydroxylamine has been to investigate its reactivity and utility in the construction of complex molecular architectures. Researchers have employed advanced synthetic methodologies, including click chemistry and radical-mediated reactions, to functionalize this compound for targeted applications. Its ability to undergo selective modifications makes it an attractive candidate for the development of prodrugs and enzyme inhibitors.
One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of O-(2-methylprop-2-en-1-yl)hydroxylamine as a key intermediate in the synthesis of covalent inhibitors for proteases. The study highlighted the compound's efficacy in forming stable adducts with active-site residues, thereby enhancing the potency and selectivity of the inhibitors. These findings have significant implications for the treatment of diseases such as cancer and viral infections, where protease inhibition is a critical therapeutic strategy.
In addition to its role in drug development, O-(2-methylprop-2-en-1-yl)hydroxylamine has been utilized in bioconjugation techniques. A recent publication in Bioconjugate Chemistry (2024) detailed its application in the site-specific modification of proteins and antibodies. The study reported that the compound's reactive hydroxylamine group enables efficient coupling with carbonyl-containing biomolecules, facilitating the creation of stable conjugates for diagnostic and therapeutic purposes.
Further investigations have explored the pharmacokinetic and toxicological profiles of O-(2-methylprop-2-en-1-yl)hydroxylamine-derived compounds. Preclinical studies have shown promising results, with favorable bioavailability and minimal off-target effects. However, researchers emphasize the need for additional in vivo studies to fully assess the safety and efficacy of these compounds in clinical settings.
In conclusion, O-(2-methylprop-2-en-1-yl)hydroxylamine (CAS: 88461-17-0) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthetic applications, coupled with its potential in drug discovery and bioconjugation, underscores its importance in advancing therapeutic innovations. Future research efforts should focus on optimizing its reactivity and expanding its utility in the development of next-generation pharmaceuticals.
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